molecular formula C20H19ClN2O4 B4903622 ethyl 1-(4-chlorobenzoyl)-5-hydroxy-5-(4-methylphenyl)-4H-pyrazole-3-carboxylate

ethyl 1-(4-chlorobenzoyl)-5-hydroxy-5-(4-methylphenyl)-4H-pyrazole-3-carboxylate

Cat. No.: B4903622
M. Wt: 386.8 g/mol
InChI Key: IVKFHVHDSYTLOC-UHFFFAOYSA-N
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Description

Ethyl 1-(4-chlorobenzoyl)-5-hydroxy-5-(4-methylphenyl)-4H-pyrazole-3-carboxylate is a complex organic compound that belongs to the class of pyrazole derivatives This compound is characterized by its unique structure, which includes a pyrazole ring substituted with various functional groups such as chlorobenzoyl, hydroxy, and methylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(4-chlorobenzoyl)-5-hydroxy-5-(4-methylphenyl)-4H-pyrazole-3-carboxylate typically involves multi-step reactions. One common method involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated ketones. The reaction is usually carried out in the presence of a base such as sodium ethoxide in an anhydrous solvent like ethanol . The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound meets the required quality standards.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(4-chlorobenzoyl)-5-hydroxy-5-(4-methylphenyl)-4H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of a benzyl-substituted pyrazole.

    Substitution: Formation of various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Comparison with Similar Compounds

Ethyl 1-(4-chlorobenzoyl)-5-hydroxy-5-(4-methylphenyl)-4H-pyrazole-3-carboxylate can be compared with other pyrazole derivatives such as:

These compounds share similar structural features but differ in their functional groups and overall molecular architecture. The unique combination of functional groups in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

ethyl 1-(4-chlorobenzoyl)-5-hydroxy-5-(4-methylphenyl)-4H-pyrazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2O4/c1-3-27-19(25)17-12-20(26,15-8-4-13(2)5-9-15)23(22-17)18(24)14-6-10-16(21)11-7-14/h4-11,26H,3,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVKFHVHDSYTLOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(C1)(C2=CC=C(C=C2)C)O)C(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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